[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide
Description
[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide is a heterocyclic compound with the molecular formula C8H10N6 and a molecular weight of 190.2052 . This compound is characterized by its unique structure, which includes both cyano and amino groups, making it a versatile molecule in various chemical reactions and applications.
Properties
CAS No. |
71655-83-9 |
|---|---|
Molecular Formula |
C8H10N6 |
Molecular Weight |
190.21 g/mol |
IUPAC Name |
[6-amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C8H10N6/c9-3-1-4-14-5-2-7(11)13-8(14)12-6-10/h1-2,4-5H2,(H2,11,12,13) |
InChI Key |
NIXQCKQMXPCQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=NC#N)N=C1N)CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide can be achieved through several methods. One common approach involves the reaction of 3-amino-4-azido-1,2,5-oxadiazole with bis(2-cyanoethyl)triazene. The key step in this strategy is the intramolecular thermolytic cyclization of the azido group and the bis(2-cyanoethyl)triazene group . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure maximum yield and cost-effectiveness. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and cyano groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of substituted derivatives of the original compound.
Scientific Research Applications
[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and amino groups allow it to form strong interactions with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Cyanamide (NH2CN): A simpler compound with similar cyano and amino groups, used in various chemical reactions and applications.
N-Cyano-N’,N’-dimethylformamidine: Another compound with cyano and amino functionalities, used in synthetic chemistry.
N,N-Bis(2-cyanoethyl)cyanamide: A related compound with additional cyanoethyl groups, used in the synthesis of heterocyclic compounds.
Uniqueness
[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide is unique due to its specific structure, which combines both cyano and amino groups within a heterocyclic framework. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Biological Activity
[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₇H₈N₄
- Molecular Weight : 164.17 g/mol
Research indicates that this compound exhibits multiple biological activities:
- Antiviral Activity : The compound has shown potential as an inhibitor of viral replication, particularly in studies involving hepatitis B virus (HBV) and human immunodeficiency virus (HIV). For instance, it has been reported to inhibit HBV DNA replication effectively in vitro .
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties by inducing apoptosis in cancer cells. It was observed to affect cell cycle progression and promote cell death in various cancer cell lines .
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes relevant in cancer metabolism and viral life cycles. Its structural similarities to nucleosides allow it to interfere with nucleic acid synthesis and metabolism .
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on HBV Inhibition :
- Objective : Evaluate the effectiveness of the compound against HBV.
- Methodology : In vitro assays were conducted using HepG2.2.15 cell lines.
- Results : The compound demonstrated significant inhibition of HBV DNA replication with an IC50 value indicating potency comparable to established antiviral agents .
- Antitumor Efficacy :
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
